O-Des(2-dimethylaminoethyl)-O-methyl Itopride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Desmetramadol, also known as O-desmethyltramadol (O-DSMT), is an opioid analgesic and the main active metabolite of tramadol . Tramadol is demethylated by the liver enzyme CYP2D6 to desmetramadol in the same way as codeine .

Synthesis Analysis

Tramadol is demethylated by the liver enzyme CYP2D6 to desmetramadol . This process is similar to the variation in effects seen with codeine, where individuals who have a less active form of CYP2D6 will tend to have reduced analgesic effects from tramadol .

Molecular Structure Analysis

The IUPAC name for Desmetramadol is 3-(2-((dimethylamino)methyl)-1-hydroxycyclohexyl)phenol . Its molecular formula is C15H23NO2 and its molar mass is 249.354 g·mol−1 .

Chemical Reactions Analysis

Desmetramadol is metabolized in the liver into the active metabolite N, O-didesmethyltramadol via CYP3A4 and CYP2B6 . The inactive tramadol metabolite N-desmethyltramadol is metabolized into the active metabolite N, O-didesmethyltramadol by CYP2D6 .

Aplicaciones Científicas De Investigación

Research on Microfluidic Applications

Recent advances in microfluidic technology have opened up potential applications for compounds like “O-Des(2-dimethylaminoethyl)-O-methyl Itopride” in the generation and stabilization of double emulsions. These emulsions can encapsulate both hydrophilic and hydrophobic bioactives, which is promising for targeted drug delivery systems .

Mecanismo De Acción

Target of Action

O-Des(2-dimethylaminoethyl)-O-methyl Itopride, also known as Desmetramadol, is an opioid analgesic and the main active metabolite of tramadol . Its primary targets are the μ-opioid receptors , where it acts as a G-protein biased full agonist . It shows comparatively far lower affinity for the δ- and κ-opioid receptors .

Mode of Action

Desmetramadol interacts with its targets, the μ-opioid receptors, by binding to them and inducing an analgesic effect . It also acts as an antagonist of the serotonin 5-HT 2C receptor, at pharmacologically relevant concentrations, via competitive inhibition .

Biochemical Pathways

The activation of μ-opioid receptors by Desmetramadol leads to downstream signaling that causes dopamine and norepinephrine release . The 5-HT 2C receptors, which are inhibited by Desmetramadol, regulate dopamine release in various regions of the brain, including the striatum, prefrontal cortex, nucleus accumbens, hippocampus, hypothalamus, and amygdala .

Pharmacokinetics

Desmetramadol is metabolized in the liver into the active metabolite N, O-didesmethyltramadol via CYP3A4 and CYP2B6 . Its elimination half-life is 6-8 hours . The inactive tramadol metabolite N-desmethyltramadol is metabolized into the active metabolite N, O-didesmethyltramadol by CYP2D6 .

Result of Action

The molecular and cellular effects of Desmetramadol’s action include pain relief due to its analgesic effect, and potential anti-depressant properties due to its inhibition of the 5-HT 2C receptor . The mix of both the parent compound and metabolites contributes significantly to the complex pharmacological profile of tramadol .

Action Environment

The action, efficacy, and stability of Desmetramadol can be influenced by environmental factors such as the individual’s metabolic rate and the activity of their CYP2D6 enzyme . Individuals who have a less active form of CYP2D6 will tend to have reduced analgesic effects from tramadol .

Propiedades

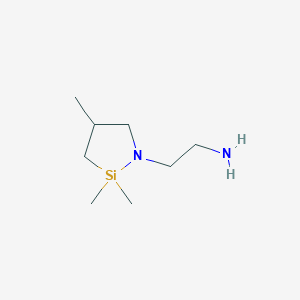

| { "Design of the Synthesis Pathway": "The synthesis pathway for O-Des(2-dimethylaminoethyl)-O-methyl Itopride involves the reaction of Itopride with 2-dimethylaminoethyl chloride followed by methylation of the resulting product.", "Starting Materials": [ "Itopride", "2-dimethylaminoethyl chloride", "Sodium hydroxide", "Methyl iodide", "Diethyl ether", "Water" ], "Reaction": [ "Itopride is dissolved in diethyl ether and sodium hydroxide is added to the solution.", "2-dimethylaminoethyl chloride is added dropwise to the solution and the mixture is stirred for several hours.", "The resulting product is extracted with diethyl ether and washed with water.", "The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "The residue is dissolved in methanol and methyl iodide is added to the solution.", "The mixture is stirred for several hours and the product is isolated by filtration.", "The product is washed with methanol and dried under vacuum." ] } | |

Número CAS |

331239-23-7 |

Nombre del producto |

O-Des(2-dimethylaminoethyl)-O-methyl Itopride |

Fórmula molecular |

C₁₇H₁₉NO₄ |

Peso molecular |

301.34 |

Sinónimos |

3,4-Dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide; 3,4-Dimethoxy-N-(4-methoxybenzyl)benzamide; Itopride Impurity_x000B_ |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B1144949.png)